1-(2,2-dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Overview
Description
1-(2,2-Dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a fluorophenyl group, and a dimethylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the fluorophenyl group, and attachment of the dimethylpropanoyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are often optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for specific diseases.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid: Shares the piperidine and dimethylpropanoyl moieties but lacks the fluorophenyl group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group but has a different core structure.
Uniqueness
1-(2,2-Dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-19(2,3)18(24)22-12-9-15(10-13-22)17(23)21-11-8-14-4-6-16(20)7-5-14/h4-7,15H,8-13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAAZDKAPZWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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